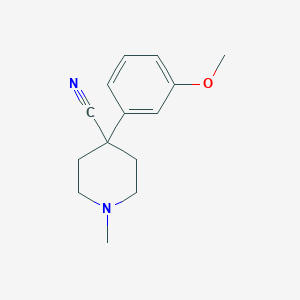

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21330. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-8-6-14(11-15,7-9-16)12-4-3-5-13(10-12)17-2/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYLNHITVXBZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203037 | |

| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5460-79-7 | |

| Record name | 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNP3VEH42Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile?

An In-depth Technical Guide to 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted 4-aryl-4-cyanopiperidine derivative. While this specific compound is not extensively documented in public literature, its structure places it as a direct analogue of Pethidine Intermediate A (1-methyl-4-phenylpiperidine-4-carbonitrile), a critical precursor in the synthesis of the synthetic opioid analgesic Pethidine (Meperidine). This document extrapolates from the well-established chemistry, synthesis, and pharmacology of Pethidine Intermediate A to provide a detailed overview for researchers, scientists, and drug development professionals. The guide covers the compound's chemical properties, detailed synthetic pathways with illustrative protocols, its chemical utility in the synthesis of novel opioid analogues, and a discussion of its predicted pharmacological and toxicological profile. All technical discussions are grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Context

The phenylpiperidine scaffold is a cornerstone in the development of synthetic analgesics. The discovery by Otto Eisleb and Otto Schaumann in the late 1930s that 1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester possessed potent analgesic properties opened a new chapter in pain management, leading to the drug Pethidine (also known as Meperidine or Demerol®)[1][2]. The synthesis of Pethidine and its numerous analogues relies on key chemical building blocks, chief among them being the corresponding 4-cyano piperidine intermediates.

This compound is a member of this crucial class of intermediates. It is structurally analogous to Pethidine Intermediate A, with the addition of a methoxy group at the meta-position of the phenyl ring[3][4]. This substitution is of significant interest in medicinal chemistry, as modifications to the aromatic ring can profoundly influence the pharmacological profile of the final active molecule, including its receptor binding affinity, selectivity, and metabolic stability[5][6]. This guide will elucidate the technical details of this specific precursor, providing a foundational understanding for its synthesis and potential application in the development of novel therapeutic agents.

Chemical and Physical Properties

The core structure consists of a piperidine ring N-methylated, with both a 3-methoxyphenyl group and a nitrile group attached to the quaternary C4 carbon.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-MeO-Pethidine Intermediate A; 3-Methoxy-prepethidine | N/A |

| Molecular Formula | C₁₄H₁₈N₂O | Calculated |

| Molecular Weight | 230.31 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Canonical SMILES | COC1=CC(=CC=C1)C2(CCN(C)CC2)C#N | Calculated |

| Parent Compound (Pethidine Int. A) | C₁₃H₁₆N₂ (MW: 200.28 g/mol ) | [4][7][8] |

Synthesis and Manufacturing

The synthesis of this compound follows the classical and well-established route used for Pethidine Intermediate A, involving a cyclization reaction.

Retrosynthetic Analysis & Strategy

The primary strategy involves a double alkylation of a substituted benzyl cyanide with a nitrogen mustard. The target molecule can be disconnected at the two C-N bonds of the piperidine ring, revealing the two key synthons: (3-methoxyphenyl)acetonitrile and N,N-bis(2-chloroethyl)-N-methylamine. The causality for this choice lies in the commercial availability of these or similar starting materials and the reliability of the condensation reaction.

Core Synthetic Pathway

The synthesis is a one-pot condensation reaction where the α-carbon of (3-methoxyphenyl)acetonitrile is deprotonated by a strong base, such as sodium amide (NaNH₂), to form a carbanion. This nucleophile then undergoes a double intramolecular Sₙ2 reaction with N,N-bis(2-chloroethyl)-N-methylamine to form the piperidine ring[1][2].

Caption: Core synthetic workflow for the target compound.

Illustrative Experimental Protocol

This protocol is illustrative, based on established procedures for analogous compounds[1][2], and should be adapted and optimized under controlled laboratory conditions.

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., Nitrogen or Argon).

-

Base Suspension: Anhydrous toluene is added to the flask, followed by the cautious addition of sodium amide (NaNH₂) (approx. 2.2 equivalents). The suspension is stirred to ensure it is well-dispersed. Causality: Sodium amide is a powerful base required to deprotonate the weakly acidic α-proton of the benzyl cyanide. Toluene is an inert, high-boiling solvent suitable for this reaction.

-

Nucleophile Formation: (3-methoxyphenyl)acetonitrile (1.0 equivalent) dissolved in anhydrous toluene is added dropwise to the stirred suspension. The mixture is then heated (e.g., to 80-100 °C) for a period (e.g., 2-3 hours) to ensure complete formation of the carbanion.

-

Cyclization: N,N-bis(2-chloroethyl)-N-methylamine (1.0 equivalent), dissolved in anhydrous toluene, is added slowly via the dropping funnel. The reaction mixture is then heated to reflux and maintained for several hours (e.g., 4-6 hours) until reaction completion is indicated (e.g., by TLC analysis). Causality: The slow addition controls the exothermic reaction. Refluxing provides the necessary activation energy for the two Sₙ2 reactions that form the heterocyclic ring.

-

Workup and Isolation:

-

The reaction mixture is cooled to room temperature.

-

Excess sodium amide is quenched cautiously by the slow addition of water or ethanol.

-

The organic layer is washed sequentially with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final this compound.

Chemical Utility: A Precursor to Opioid Analgesics

The primary utility of this compound is as an intermediate for producing Pethidine analogues. The nitrile group is a versatile chemical handle that can be converted into a carboxylic acid and subsequently an ester[1].

Conversion to a Pethidine Analogue

The conversion involves a two-step process:

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using strong acidic (e.g., H₂SO₄/H₂O) or basic conditions, followed by neutralization. This yields 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid[9][10].

-

Esterification: The resulting carboxylic acid is then esterified, typically with ethanol in the presence of an acid catalyst (Fischer esterification), to produce the corresponding ethyl ester—the Pethidine analogue[1][2].

Sources

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 3. Pethidine intermediate A - Wikipedia [en.wikipedia.org]

- 4. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pethidine Intermediate A | CymitQuimica [cymitquimica.com]

- 8. Pethidine Intermediate A | LGC Standards [lgcstandards.com]

- 9. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

- 10. 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

Physical and chemical properties of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

An In-Depth Technical Guide to the Physicochemical Profile of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. This compound belongs to the 4-aryl-4-cyanopiperidine class, a scaffold of significant interest in medicinal chemistry due to its presence in various centrally active agents. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to project its physicochemical profile, spectroscopic signatures, chemical reactivity, and potential synthetic pathways. The guide also explores the pharmacological context of the 4-arylpiperidine core, offering insights for researchers and professionals in drug discovery and development. All discussions are grounded in authoritative data from analogous compounds to ensure scientific integrity.

Molecular Identification and Structural Analysis

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers. These elements provide the unambiguous basis for all subsequent chemical and physical property discussions.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound

-

Common Synonyms: 1-methyl-4-(3-methoxyphenyl)-4-cyanopiperidine

-

CAS Number: 5460-79-7[1]

-

Molecular Formula: C₁₄H₁₈N₂O

-

Molecular Weight: 230.31 g/mol

Structural Elucidation

The molecule's structure features a piperidine ring N-methylated at position 1. Position 4 is a quaternary carbon, substituted with both a nitrile (-C≡N) group and a 3-methoxyphenyl group. This substitution pattern is critical as it creates a stereocenter and significantly influences the molecule's chemical behavior and biological activity.

Caption: 2D structure of this compound.

Physicochemical Properties

Experimental data for this specific molecule is scarce. The properties listed below are projected based on data from structurally similar compounds, such as 1-methyl-4-phenylpiperidine-4-carbonitrile and other 4-arylpiperidine derivatives.

| Property | Projected Value / Description | Basis for Projection |

| Physical State | Likely a solid at room temperature. | The analogue 1-methyl-4-phenylpiperidine-4-carbonitrile is a solid[2]. The addition of a methoxy group is unlikely to change the state to liquid. |

| Melting Point | Not definitively reported. Expected to be in the range of other crystalline arylpiperidines. | For comparison, 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine has a melting point of 112-113 °C[3]. The nitrile analogue may have a different but comparable melting point. |

| Boiling Point | High boiling point, likely decomposes before boiling at atmospheric pressure. | High molecular weight and polar functional groups suggest a high boiling point, typical for pharmaceutical intermediates. |

| Solubility | Expected to have moderate solubility in organic solvents like chloroform, methanol, and DMSO; very slightly soluble in water. | The piperidine nitrogen can be protonated, but the overall molecule is largely nonpolar. Analogues like 1-(3-methoxyphenyl)piperazine show very slight solubility in chloroform and solubility in methanol[4]. |

| pKa | The pKa of the tertiary amine (piperidine nitrogen) is estimated to be in the range of 8.0 - 9.0. | This is a typical range for N-alkylated piperidines, allowing for salt formation under acidic conditions. |

Spectroscopic and Analytical Characterization Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Ar-H): Four protons on the 3-methoxyphenyl ring are expected between δ 6.8 and 7.4 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8 ppm, corresponding to the three methoxy protons[5].

-

Piperidine Protons (-CH₂-): A series of complex multiplets are expected between δ 2.0 and 3.5 ppm for the eight protons on the piperidine ring.

-

N-Methyl Protons (N-CH₃): A singlet corresponding to the three N-methyl protons should appear upfield, likely around δ 2.3 - 2.5 ppm.

-

-

¹³C NMR:

-

Nitrile Carbon (-C≡N): The quaternary carbon of the nitrile group is expected to have a chemical shift around δ 120-125 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range. The carbon attached to the methoxy group (C-O) would be the most downfield shifted[6].

-

Quaternary Carbon (C4): The carbon at the 4-position of the piperidine ring will be a quaternary signal, likely in the δ 40-50 ppm range.

-

Piperidine Carbons: Signals for the piperidine ring carbons are expected in the δ 25-55 ppm range.

-

Methoxy & N-Methyl Carbons: The methoxy carbon (-OCH₃) is predicted around δ 55 ppm, while the N-methyl carbon (N-CH₃) would be around δ 40-45 ppm[5][6].

-

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2230-2250 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups will be observed just below 3000 cm⁻¹ (approx. 2800-2980 cm⁻¹)[7].

-

C-O Stretch (Aryl Ether): A strong C-O stretching band for the aryl-alkyl ether (methoxy group) is expected in the 1200-1275 cm⁻¹ region[7].

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (or [M+H]⁺ in ESI) at m/z 230.31 (or 231.32 for the protonated species).

-

Key Fragmentation Patterns: Common fragmentation pathways would likely involve the cleavage of the piperidine ring, loss of the N-methyl group, or cleavage of the bond between the piperidine and the phenyl ring.

Chemical Reactivity and Synthesis

The molecule's reactivity is dictated by its key functional groups: the nitrile, the tertiary amine, and the methoxy-substituted aromatic ring.

Proposed Synthetic Pathway

A common and efficient method for synthesizing 4-aryl-4-cyanopiperidines involves a multi-step sequence starting from a suitable piperidone. The following workflow is a plausible route.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Conceptual):

-

Synthesis of 1-Methyl-4-piperidone: This common precursor can be synthesized via methods like the Dieckmann condensation of derivatives from benzylamine and methyl acrylate, followed by decarboxylation and N-methylation[8].

-

Grignard Reaction: A Grignard reagent is prepared from 3-bromoanisole and magnesium turnings in dry diethyl ether.

-

Addition to Piperidone: 1-Methyl-4-piperidone is added to the Grignard reagent, followed by an aqueous workup to yield 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine.

-

Nitrile Formation: The tertiary alcohol is then converted to the nitrile. This can be achieved by reacting the intermediate with sodium cyanide under acidic conditions, which proceeds through the formation of an intermediate iminium ion. This is analogous to the final steps of a Strecker synthesis applied to a ketone.

Pharmacological Context and Drug Development Potential

The this compound structure is closely related to precursors of potent analgesics and other CNS-active drugs.

-

Opioid Receptor Activity: The core scaffold, 4-arylpiperidine, is a classic pharmacophore for opioid receptor ligands. The parent compound without the methoxy group, 1-methyl-4-phenylpiperidine-4-carbonitrile, is known as Pethidine-Intermediate-A, a direct precursor to the opioid analgesic pethidine (meperidine)[2][9]. Derivatives of 4-(3-hydroxyphenyl)piperidine have been extensively studied as highly potent and selective opioid receptor antagonists[10][11]. The 3-methoxy group in the target compound could be metabolically converted to a 3-hydroxy group in vivo, potentially yielding a biologically active metabolite.

-

Other CNS Targets: The broader arylpiperidine scaffold is versatile and has been incorporated into molecules targeting a range of CNS receptors, including serotonin (5-HT) receptors and various transporters, indicating potential for applications in antipsychotic or antidepressant drug discovery[12][13].

-

Drug Development Insights: The nitrile group is often used as a bioisostere for other functional groups or as a chemical handle for further synthetic elaboration. Its hydrolysis to an amide or carboxylic acid, or its reduction to an amine, can produce a library of derivatives with potentially diverse pharmacological profiles.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related chemicals and nitrile-containing compounds.[1][14][15][16]

Hazard Identification

The compound should be treated as hazardous until proven otherwise.

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] Nitrile compounds can release cyanide upon metabolism or decomposition. |

| Skin Corrosion/Irritation | Causes skin irritation.[14][16][17] Prolonged contact should be avoided. |

| Eye Damage/Irritation | Causes serious eye irritation.[14][15][17] |

| Target Organ Toxicity | May cause respiratory irritation.[1][14][17] Inhalation of dust or fumes should be minimized. |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[14].

-

Personal Protective Equipment (PPE):

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place[15]. Keep the container tightly closed and store locked up[14]. Keep away from strong oxidizing agents, strong bases, and strong reducing agents[15].

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations[15].

References

- Chemical Label for this compound. Google.

- Safety D

- SAFETY D

- Safety D

- SAFETY D

- 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov.

- Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem.com.

- Table of Contents. The Royal Society of Chemistry.

- 1-Methyl-4-phenylpiperidine-4-carbonitrile. PubChem.

- Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL - EMBL-EBI.

- CAS 3627-62-1: 1-methyl-4-phenylpiperidine-4-carbonitrile. CymitQuimica.

- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed.

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.

- 4-Methylpiperidine(626-58-4) 1H NMR spectrum. ChemicalBook.

- 4-HYDROXY-4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE. ChemicalBook.

- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. PubMed.

- 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org.

- Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.

- The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed.

- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC - NIH.

- 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. CAS 3627-62-1: 1-methyl-4-phenylpiperidine-4-carbonitrile [cymitquimica.com]

- 3. 4-HYDROXY-4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE | 73224-20-1 [amp.chemicalbook.com]

- 4. swgdrug.org [swgdrug.org]

- 5. rsc.org [rsc.org]

- 6. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 9. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

An Integrated Spectroscopic Approach to the Structural Elucidation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structural elucidation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a key heterocyclic compound relevant in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the underlying scientific rationale for a multi-technique spectroscopic workflow. This document details the synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating system, ensuring that the data generated from one technique corroborates and refines the hypotheses drawn from another. The causality behind experimental choices, the interpretation of spectral data, and the logical synthesis of results are emphasized to provide researchers and drug development professionals with a robust and field-proven guide to structural confirmation.

Initial Assessment and Strategic Workflow

The proposed structure for the analyte is this compound.

Molecular Formula: C₁₄H₁₈N₂O Molecular Weight: 230.1419 g/mol Degree of Unsaturation: 7 (Indicating one aromatic ring, one triple bond, and one aliphatic ring)

A definitive structural elucidation requires a multi-faceted approach where each analytical technique provides a unique piece of the molecular puzzle. Mass spectrometry will confirm the elemental composition and offer initial structural clues through fragmentation. Infrared spectroscopy will provide rapid confirmation of key functional groups. Finally, a comprehensive suite of NMR experiments will map the precise atomic connectivity, providing the definitive proof of structure.

The logical workflow for this elucidation is outlined below.

Caption: Elucidation workflow from initial analysis to final confirmation.

Mass Spectrometry: Elemental Composition and Fragmentation

Expertise & Experience: The first priority in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within a few parts per million. We employ Electrospray Ionization (ESI) in positive ion mode, as the tertiary amine in the piperidine ring is readily protonated, yielding a strong signal for the [M+H]⁺ ion. This "soft" ionization technique minimizes initial fragmentation, preserving the molecular ion for accurate mass measurement. Subsequent MS/MS analysis on the parent ion will provide fragmentation data that is crucial for validating key structural subunits.

Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes to ensure separation from any potential impurities.

-

Mass Spectrometry Conditions:

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Source: ESI, positive ion mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Capillary Voltage: 3.5 kV.[1]

-

Source Temperature: 150 °C.[1]

-

MS/MS: Perform Collision-Induced Dissociation (CID) on the isolated [M+H]⁺ ion with a normalized collision energy of 15-30 eV.

-

Data Presentation: Expected Mass Spectral Data

| Ion/Fragment Description | Molecular Formula | Calculated m/z (monoisotopic) | Observed m/z (Expected) |

| [M+H]⁺ (Parent Ion) | C₁₄H₁₉N₂O⁺ | 231.1492 | 231.149 ± 0.001 |

| [M+H - CH₃•]⁺ | C₁₃H₁₆N₂O⁺ | 216.1257 | 216.126 ± 0.001 |

| [M+H - C₇H₇O•]⁺ | C₇H₁₂N₂⁺ | 124.1022 | 124.102 ± 0.001 |

| Piperidine Ring Fragment | C₄H₈N⁺ | 70.0651 | 70.065 ± 0.001 |

Trustworthiness: The observation of the [M+H]⁺ ion at m/z 231.1492 (within 5 ppm error) provides high confidence in the elemental composition C₁₄H₁₈N₂O. The fragmentation pattern, particularly the characteristic piperidine ring fragments, further substantiates the proposed core structure.[2][3]

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is an exceptionally rapid and definitive tool for identifying the principal functional groups. The causality for its use at this stage is to quickly confirm or deny the presence of the nitrile and ether functionalities, which are cornerstone features of the target molecule. An Attenuated Total Reflectance (ATR) accessory is chosen for its simplicity, requiring minimal sample preparation and providing high-quality data.

Experimental Protocol: FTIR-ATR

-

Instrument Setup: Perform a background scan on the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount of the solid or liquid analyte directly onto the ATR crystal.

-

Data Acquisition: Apply pressure with the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.[4]

Data Presentation: Characteristic Infrared Absorptions

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Aliphatic C-H | C-H stretch | 2800-3000 | Medium to Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium, Sharp |

| Nitrile | C≡N stretch | 2220-2240 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium, Multiple Bands |

| Aryl Ether | C-O stretch (asym.) | 1230-1270 | Strong |

| Aryl Ether | C-O stretch (sym.) | 1020-1050 | Strong |

| Aromatic C-H Bend | C-H out-of-plane | 750-810 and 860-900 | Strong (indicative of meta-subst.) |

Trustworthiness: The presence of a strong, sharp absorption band near 2230 cm⁻¹ is highly diagnostic for the nitrile group.[5][6][7] Its observation, combined with the strong C-O stretching bands characteristic of an aryl ether, provides a self-validating confirmation of the two most critical functional groups outside the piperidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation, providing a complete picture of the carbon-hydrogen framework.[8] Our strategy employs a suite of experiments. ¹H and ¹³C NMR provide the fundamental chemical shift and multiplicity data. DEPT-135 differentiates between CH, CH₂, and CH₃ carbons. The critical connectivity information is then unveiled by 2D NMR. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are essential for piecing together the molecular fragments, especially around quaternary centers.

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.

-

DEPT-135: Use standard pulse sequence parameters to obtain spectra showing CH/CH₃ signals as positive and CH₂ signals as negative.

-

2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected pulse programs. For HMBC, optimize the long-range coupling delay for a J-value of 8 Hz to effectively observe two- and three-bond correlations.

Data Presentation: Predicted NMR Data

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key COSY Correlations |

| H-2', H-6' | ~7.28 | t | 1H | H-4', H-5' |

| H-5' | ~6.85 | d | 1H | H-6', H-4' |

| H-4' | ~7.05 | d | 1H | H-5', H-2' |

| H-6' | ~7.10 | s (br) | 1H | H-5', H-2' |

| O-CH₃ | ~3.82 | s | 3H | - |

| H-2, H-6 (eq/ax) | ~2.6-2.9 | m | 4H | H-3, H-5 |

| H-3, H-5 (eq/ax) | ~2.0-2.4 | m | 4H | H-2, H-6 |

| N-CH₃ | ~2.35 | s | 3H | - |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Key HMBC Correlations |

| C-1' | ~140 | Quaternary (0) | H-2', H-6', H-2, H-6 |

| C-2' | ~115 | CH (+) | H-4', H-6' |

| C-3' | ~159.5 | Quaternary (0) | O-CH₃, H-2', H-4' |

| C-4' | ~120 | CH (+) | H-2', H-5' |

| C-5' | ~130 | CH (+) | H-4', H-6' |

| C-6' | ~114 | CH (+) | H-2', H-5' |

| C-4 | ~42 | Quaternary (0) | H-2, H-6, H-3, H-5 |

| C≡N | ~122 | Quaternary (0) | H-2, H-6, H-3, H-5 |

| C-2, C-6 | ~52 | CH₂ (-) | N-CH₃, H-3, H-5 |

| C-3, C-5 | ~35 | CH₂ (-) | H-2, H-6 |

| O-CH₃ | ~55.3 | CH₃ (+) | - |

| N-CH₃ | ~46.5 | CH₃ (+) | - |

Authoritative Grounding & Comprehensive References: The predicted chemical shifts are based on extensive literature data for substituted piperidines and anisole derivatives.[9][10][11] The chemical shifts for the piperidine ring carbons are particularly sensitive to the conformation and substituents.[10]

Mandatory Visualization: Key HMBC Correlations

The HMBC experiment is the final arbiter, connecting all the isolated spin systems and confirming the placement of quaternary carbons.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness: The HMBC spectrum provides a self-validating map of the molecule. For instance, the correlation from the aromatic protons to the quaternary piperidine carbon (C4), and conversely from the piperidine protons (H2/H6, H3/H5) to the aromatic quaternary carbon (C1'), unambiguously establishes the bond between the two ring systems. Similarly, correlations from the piperidine protons to the nitrile carbon confirm its position at C4. These cross-validating correlations leave no ambiguity in the final structure.

Conclusion: A Synthesized and Validated Structure

The convergence of data from HRMS, FTIR, and a full suite of NMR experiments provides an unequivocal confirmation of the structure as this compound.

-

HRMS established the correct elemental composition (C₁₄H₁₈N₂O).

-

FTIR confirmed the presence of the essential nitrile (C≡N) and aryl ether (C-O) functional groups.

-

¹H and ¹³C NMR provided a complete count of all protons and carbons in their distinct chemical environments, consistent with the proposed structure.

-

COSY mapped the proton-proton connectivities within the aromatic and piperidine rings.

-

HSQC definitively assigned each protonated carbon.

-

HMBC served as the final proof, linking all fragments across non-protonated quaternary carbons and confirming the substitution pattern on both rings.

This systematic, multi-technique workflow represents a robust and reliable strategy for the structural elucidation of novel organic compounds, ensuring the highest degree of scientific integrity and confidence in the final assignment.

References

- Benchchem. Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. Benchchem Application Note.

- Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.

- Benchchem. A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines. Benchchem Technical Guide.

-

ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate Publication. Available from: [Link]

-

DEA Diversion Control Division. 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

-

Chemistry LibreTexts. Functional Groups and IR Tables. (2020). Available from: [Link]

-

NIH National Library of Medicine. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2019). Available from: [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Available from: [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548. Available from: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

-

Journal of the Chemical Society (Resumed). The infrared spectra of some esters, nitriles, and ester-nitriles. (1955). Available from: [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Available from: [Link]

-

PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Piperidine. NIST WebBook. Available from: [Link]

-

Bentham Open Archives. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. (2016). Available from: [Link]

-

ResearchGate. Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. (2001). Available from: [Link]

-

PubChem. N-(4-methoxyphenyl)piperidine. Available from: [Link]

-

PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). Available from: [Link]

-

ResearchGate. 13 C NMR and 1 H NMR chemical shifts (d) of compound 4 in C 5 P 5 N. (2019). Available from: [Link]

-

PubChemLite. 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride. Available from: [Link]

-

SpectraBase. Piperidine, 1-[3-[(4-methoxyphenyl)sulfonyl]-1-oxopropyl]-4-(phenylmethyl)-. Available from: [Link]

-

PubChem. 1-Methyl-4-phenylpiperidine-4-carbonitrile. Available from: [Link]

-

PubMed. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. (2000). Available from: [Link]

-

PubMed. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). Available from: [Link]

- Google Patents. Method for preparing 4-piperidyl piperidine. (2005).

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

ResearchGate. Synthesis of 9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)- 1H-benzo[f]chromene-2-carbonitriles. (2002). Available from: [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. (2021). Available from: [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. (1956). Available from: [Link]

-

PubMed Central. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2015). Available from: [Link]

-

Bentham Open Archives. piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine [webbook.nist.gov]

- 4. dea.gov [dea.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile (CAS Number: 5460-79-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. The document delves into its chemical identity, structural features, and empirical data, including its spectral and chromatographic profiles. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, offering valuable insights for researchers in medicinal chemistry and drug development. The guide aims to serve as an authoritative resource, consolidating essential data to facilitate further research and application of this compound.

Introduction

4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile (CAS No. 5460-79-7) is a substituted piperidine derivative of significant interest in synthetic and medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties. The presence of a methoxyphenyl group and a nitrile functionality at the 4-position of the piperidine ring makes this compound a versatile precursor for the development of novel therapeutic agents, particularly in the realm of analgesics and anti-hyperlipidemic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile is presented in the table below. This data is crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 5460-79-7 | |

| Molecular Formula | C₁₄H₁₈N₂O | [1] |

| Molecular Weight | 230.31 g/mol | [1] |

| IUPAC Name | 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |

| Synonyms | 4-Cyano-4-(3-methoxyphenyl)-1-methylpiperidine, 1-Methyl-4-(3-methoxyphenyl)-4-piperidinecarbonitrile | |

| Appearance | White to off-white solid | |

| Melting Point | 43-47 °C | |

| Boiling Point | 196-197 °C at 12 Torr | |

| Predicted pKa | 6.56 ± 0.10 | |

| LogP | 1.84 | [1] |

Synthesis and Characterization

The synthesis of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile typically involves a multi-step process. A general synthetic pathway is outlined below, followed by detailed experimental protocols for characterization.

Synthesis Protocol

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical in drug development. The following sections detail the expected spectral data for 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile. Note: As experimental spectra for this specific compound are not widely available, the following data are predicted based on the analysis of structurally similar compounds and spectroscopic principles.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the aliphatic protons of the piperidine ring, and the methyl and methoxy group protons.

-

Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring.

-

Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 2.0-3.5 ppm).

-

N-Methyl Protons: A singlet around δ 2.3 ppm.

-

Methoxy Protons: A singlet around δ 3.8 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm).

-

Nitrile Carbon (C≡N): A characteristic signal around δ 120 ppm.

-

Piperidine Carbons: Signals in the aliphatic region (δ 25-60 ppm).

-

N-Methyl Carbon: A signal around δ 45 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

General NMR Experimental Protocol

Caption: A generalized workflow for acquiring NMR spectra.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2240 | C≡N Stretch | Nitrile |

| ~3000-2800 | C-H Stretch | Aliphatic (Piperidine, Methyl) |

| ~3100-3000 | C-H Stretch | Aromatic (Methoxyphenyl) |

| ~1600, 1490 | C=C Stretch | Aromatic Ring |

| ~1250, 1040 | C-O Stretch | Aryl Ether (Methoxy) |

General FTIR (ATR) Experimental Protocol

Caption: A standard procedure for obtaining an FTIR spectrum using an ATR accessory.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 230.31).

-

Fragmentation: Expect characteristic fragmentation patterns involving the loss of the methyl group, the methoxy group, and cleavage of the piperidine ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile and for monitoring reaction progress.

HPLC Method

A reverse-phase HPLC method is suitable for the analysis of this compound.[1]

-

Column: A C18 column (e.g., Newcrom R1) is effective.[1]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[1]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) for enhanced specificity.

HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile.

Applications in Drug Development

4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for various pharmacological activities.

-

Analgesics: The core structure is related to precursors of potent opioid analgesics. The methoxyphenyl group is a common feature in many opioid receptor ligands.

-

Anti-hyperlipidemic Agents: This compound has been used in the preparation of 1,4-diarylpiperidine-4-methylureas, which have shown potential as anti-hyperlipidemic agents.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications and the generation of compound libraries for high-throughput screening.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, characterization, and potential applications of 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile (CAS 5460-79-7). The information presented herein is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design and synthesis of novel therapeutic agents based on this versatile piperidine scaffold.

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Methoxyphenyl Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Methoxyphenyl Piperidine

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. When coupled with a methoxyphenyl moiety, the resulting scaffold gives rise to a class of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of methoxyphenyl piperidine derivatives, with a focus on their activities as acetylcholinesterase inhibitors, opioid receptor modulators, and antidepressant agents.

This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the exploration and development of next-generation therapeutics based on the methoxyphenyl piperidine core.

I. Acetylcholinesterase Inhibitory Activity: A Beacon in Alzheimer's Disease Research

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[3][4] By preventing the degradation of acetylcholine, AChE inhibitors increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[4] Several methoxyphenyl piperidine derivatives have demonstrated potent AChE inhibitory activity, making them promising candidates for further development.[3][5]

Mechanism of Action

Methoxyphenyl piperidine derivatives typically act as reversible inhibitors of AChE.[4] They bind to the active site of the enzyme, preventing acetylcholine from accessing it and being hydrolyzed. The interaction often involves the methoxy group and the piperidine nitrogen, which can form hydrogen bonds and van der Waals interactions with key amino acid residues in the enzyme's active site gorge.[6] This inhibition leads to an accumulation of acetylcholine in the brain, which can help to alleviate the cognitive symptoms of Alzheimer's disease.[3]

Quantitative Analysis of AChE Inhibition

The potency of acetylcholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro AChE inhibitory activity of selected methoxyphenyl piperidine derivatives from various studies.

| Compound/Derivative | IC50 (µM) | Source |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 0.0057 | [3] |

| Compound 5c (phenoxyethyl piperidine derivative) | 0.5 | [5][7] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.00056 | [6] |

| Phthalimide-based analog (Compound 4b) | 16.42 | [8] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity and inhibition.[9][10]

Principle:

Acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetate. The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[9][10] The rate of color formation is proportional to the AChE activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant source

-

Test compound (methoxyphenyl piperidine derivative)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure: [9][11]

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[9]

-

Prepare a 15 mM solution of ATCI in deionized water (prepare fresh daily).[9]

-

Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0) and protect it from light.[9]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.

-

-

Assay Setup (in a 96-well microplate, in triplicate):

-

Blank: 200 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 40 µL of phosphate buffer (or solvent at the same final concentration as the test wells).

-

Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 40 µL of the test compound working solution at various concentrations.

-

-

Pre-incubation:

-

Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]

-

-

Initiation of Reaction:

-

Add 20 µL of ATCI solution and 20 µL of DTNB solution to each well to start the reaction. The final volume in each well will be 220 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[9]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for background absorbance by subtracting the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathway Visualization

Caption: Mechanism of Acetylcholinesterase Inhibition by Methoxyphenyl Piperidine Derivatives.

II. Opioid Receptor Modulation: A New Frontier in Pain Management

Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for opioid analgesics, the most potent pain-relieving drugs available.[12] However, their use is associated with severe side effects, including respiratory depression, tolerance, and addiction.[13] Methoxyphenyl piperidine derivatives have emerged as a promising class of opioid receptor modulators, with some acting as potent agonists and others as antagonists, offering the potential for safer and more effective pain management.[4][14]

Mechanism of Action and Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs).[15] Upon agonist binding, they activate inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission.[12][13] The key signaling pathways include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in cyclic AMP (cAMP) levels.[13]

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[12]

-

Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for neurotransmitter release.[15]

Conversely, opioid receptor antagonists bind to the receptor but do not activate it, thereby blocking the effects of both endogenous and exogenous opioids.

Caption: Simplified signaling pathway of the mu-opioid receptor upon agonist binding.

Quantitative Analysis of Opioid Receptor Binding

The affinity of a compound for a receptor is determined by its inhibitory constant (Ki) or its half-maximal effective concentration (EC50) for functional activity. The following table presents binding and functional data for representative methoxyphenyl piperidine derivatives at opioid receptors.

| Compound/Derivative | Receptor | Ki (nM) | EC50 (nM) | Activity | Source |

| (3R, 4S)-23 | MOR | 0.0021 | 0.0013 | Agonist | [16] |

| (3R, 4S)-23 | DOR | 18.4 | 74.5 | Agonist | [16] |

| (3R, 4S)-23 | KOR | 25.8 | 116.2 | Agonist | [16] |

| (3R)-methyl piperazine analogue 5c | MOR | 1.01 | - | Antagonist | [17] |

| (3R)-methyl piperazine analogue 5c | DOR | 6.99 | - | Antagonist | [17] |

| (3R)-methyl piperazine analogue 5c | KOR | 1.57 | - | Antagonist | [17] |

Experimental Protocol: Opioid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a specific receptor.[18]

Principle:

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the opioid receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials and Reagents:

-

Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-DAMGO, a selective MOR agonist)

-

Test compound (methoxyphenyl piperidine derivative)

-

Naloxone (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Whatman GF/C glass fiber filters

-

Scintillation fluid and counter

Step-by-Step Procedure: [18]

-

Reagent Preparation:

-

Thaw the cell membranes on ice.

-

Prepare the assay buffer.

-

Prepare a stock solution of the radioligand.

-

Prepare serial dilutions of the test compound.

-

Prepare a high-concentration solution of naloxone (e.g., 10 µM) for determining non-specific binding.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and naloxone.

-

Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

III. Antidepressant Activity: Targeting the Serotonergic System

Dysfunction of the serotonergic system is a key factor in the pathophysiology of major depressive disorder.[19][20] Many antidepressant drugs act by increasing the levels of serotonin in the brain. Methoxyphenyl piperidine derivatives have shown significant antidepressant-like activity, primarily by interacting with serotonin receptors, such as the 5-HT1A receptor, and by inhibiting the serotonin transporter (SERT).[19][21]

Mechanism of Action and Signaling Pathways

The antidepressant effects of methoxyphenyl piperidine derivatives are often mediated through their interaction with the 5-HT1A receptor, which is a Gi/o-coupled GPCR.[7] Activation of presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons and serotonin release, while activation of postsynaptic 5-HT1A receptors in brain regions like the hippocampus and prefrontal cortex is associated with the therapeutic effects of antidepressants.[19][20] The signaling cascade involves the inhibition of adenylyl cyclase and modulation of potassium channels.[8]

Some derivatives also act as serotonin reuptake inhibitors, blocking the serotonin transporter (SERT) and thereby increasing the concentration of serotonin in the synaptic cleft.[21]

Caption: Postsynaptic 5-HT1A receptor signaling cascade leading to an antidepressant effect.

Experimental Protocol: Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing the serotonin transporter (SERT).[21][22]

Principle:

The assay quantifies the reduction in the uptake of a radiolabeled substrate (e.g., [³H]-serotonin) into cells or synaptosomes in the presence of a test compound. The amount of radioactivity taken up is inversely proportional to the inhibitory potency of the test compound.

Materials and Reagents:

-

HEK293 cells expressing human recombinant SERT or rat brain synaptosomes

-

[³H]-Serotonin

-

Test compound (methoxyphenyl piperidine derivative)

-

Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1)

-

Control inhibitor (e.g., fluoxetine)

-

Filtration apparatus and filters

-

Scintillation fluid and counter

Step-by-Step Procedure: [21][22]

-

Cell/Synaptosome Preparation:

-

Plate HEK-293 cells expressing human recombinant SERT or prepare fresh rat brain synaptosomes.

-

-

Assay Setup:

-

Pre-incubate the cells or synaptosomes with the test compound or vehicle at various concentrations for a defined period (e.g., 20 minutes at 25°C).

-

Add a fixed concentration of [³H]-serotonin (e.g., 65 nM) and incubate for an additional period (e.g., 15 minutes).

-

-

Termination and Filtration:

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of inhibition of serotonin uptake for each concentration of the test compound compared to a control inhibitor like fluoxetine.

-

Calculate the IC50 value from the dose-response curve.

-

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of methoxyphenyl piperidine derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. Key structural features that influence activity include:

-

Position of the Methoxy Group: The position of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly impact receptor affinity and selectivity. For example, in some series of 5-HT1A receptor ligands, an ortho-methoxy group is preferred for high affinity.

-

Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can modulate potency and selectivity. For instance, the presence of specific alkyl or aryl groups can enhance binding to opioid receptors.[16]

-

Nature of the Linker: The linker connecting the methoxyphenyl and piperidine moieties can influence the overall conformation of the molecule and its interaction with the target protein.

V. Conclusion and Future Directions

Methoxyphenyl piperidine derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide range of biological activities with therapeutic potential in neurodegenerative diseases, pain management, and psychiatric disorders. The in-depth understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are essential for the continued development of novel and improved therapeutics based on this privileged chemical structure. Future research should focus on optimizing the selectivity of these compounds for their respective targets to minimize off-target effects and enhance their therapeutic index. The exploration of biased agonism at GPCRs, such as the mu-opioid receptor, could also lead to the development of safer and more effective drugs.

References

-

Polter, A. M., & Li, X. (2010). 5-HT1A receptor function in major depressive disorder. Biology of mood & anxiety disorders, 1, 8. [Link]

-

Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and Exogenous Opioids in Pain. Annual review of neuroscience, 41, 453–473. [Link]

-

Savitz, J., & Drevets, W. C. (2009). 5-HT1A receptor function in major depressive disorder. Progress in neurobiology, 88(1), 17–31. [Link]

-

Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375–399. [Link]

-

Saha, K., & Veprintsev, D. B. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26233-26241. [Link]

-

Polter, A. M., & Li, X. (2011). 5-HT1A receptor-regulated signal transduction pathways in brain. Molecular neurobiology, 44(2), 193–202. [Link]

-

Santosh, R., & Adole, P. S. (2011). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Albert, P. R., & Lemonde, S. (2004). 5-HT1A receptors, gene repression, and depression: guilt by association. The Neuroscientist, 10(6), 575-593. [Link]

-

Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Malenka, R. C. (2013). Regulation of mu-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254. [Link]

-

Li, Y., Zhu, Y., Zhao, Y., Liu, Y., Li, S., & Liu, Y. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology, 13, 969649. [Link]

-

Inestrosa, N. C., & Alarcón, R. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Current Alzheimer research, 1(1), 3–10. [Link]

-

Inestrosa, N. C., Alvarez, A., Pérez, C. A., Moreno, R. D., Vicente, M., Linker, C., ... & Perelman, A. (1996). Acetylcholinesterase accelerates assembly of amyloid-β-peptides into Alzheimer's fibrils: possible role of the peripheral site of the enzyme. Neuron, 16(4), 881-891. [Link]

-

Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and Exogenous Opioids in Pain. Annual review of neuroscience, 41, 453–473. [Link]

-

PrepChem. (2023). Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem. [Link]

-

Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins. [Link]

-

Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 53–58. [Link]

-

Jahan, S., Khan, K. M., Wadood, A., Khan, A., & Perveen, S. (2016). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan journal of pharmaceutical sciences, 29(1), 77–82. [Link]

-

Carroll, F. I., Cueva, J. P., Thomas, J. B., Mascarella, S. W., Runyon, S. P., & Navarro, H. A. (2010). 1-Substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists. ACS medicinal chemistry letters, 1(3), 101–105. [Link]

-

Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

-

Pohanka, M. (2017). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors (Basel, Switzerland), 17(9), 2049. [Link]

-

Pohanka, M., & Karasova, J. Z. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. International journal of molecular sciences, 12(4), 2650–2659. [Link]

-

Li, Y. L., Li, Y., Wang, Y., Zhang, Y., Guo, X., Zhai, H., ... & Zhang, Y. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1479–1495. [Link]

-

Rudnick, G. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. ACS chemical neuroscience, 7(12), 1741–1748. [Link]

-

van der Velden, W. J. C., Kuijer, A. M., Hondebrink, L., & van den Berg, M. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

Sharma, V., & Kumar, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(15), 4698. [Link]

-